4',4-Difluorobiphenyl-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |
InChI Key |
KKCGBKNRAMGQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 ,4 Difluorobiphenyl 2 Amine
Strategies for Biphenyl (B1667301) Core Formation
The formation of the 4',4-difluorobiphenyl core is a critical step in the synthesis of the target molecule. This is predominantly achieved through modern cross-coupling reactions, with classical methods also offering viable, albeit often lower-yielding, alternatives.
Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling Analogs)
The Suzuki-Miyaura coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, making it a cornerstone in the synthesis of biphenyl compounds. nih.govresearchgate.netmdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. In the context of synthesizing 4',4-Difluorobiphenyl-2-amine, this can be approached by coupling a suitably substituted phenylboronic acid with a corresponding difluorinated aryl halide, or vice versa.
A common strategy involves the synthesis of the nitro-precursor, 4',4-difluoro-2-nitrobiphenyl, which can then be reduced to the desired amine. For instance, one patented method describes the coupling of 2-chloronitrobenzene with bis(3,4-difluorophenyl)boronic acid in the presence of a palladium on carbon (Pd/C) catalyst. This reaction proceeds with high yield, demonstrating the efficiency of Suzuki-type couplings in constructing the fluorinated biphenyl framework.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chloronitrobenzene | bis(3,4-Difluorophenyl)boronic acid | 5% Pd/C | NaOH | Water | 140 | 95 |
Classical Coupling Reactions
Before the advent of modern cross-coupling methods, classical reactions were the primary means of forming biaryl linkages. While often hampered by harsh conditions and lower yields, they remain relevant in certain synthetic contexts.
The Ullmann reaction , for example, involves the copper-promoted coupling of two aryl halides. organic-chemistry.orgnsf.govrsc.org In principle, the 4',4-difluorobiphenyl core could be formed through the coupling of 1-bromo-4,4-difluorobenzene, though this would result in a symmetrical biphenyl and require a subsequent nitration and reduction, or amination step, at the 2-position. The reaction typically requires high temperatures and stoichiometric amounts of copper.
Another classical approach is the Gomberg-Bachmann reaction , which involves the base-induced coupling of a diazonium salt with an aromatic compound. wikipedia.orgmycollegevcampus.com For the synthesis of this compound, this could conceptually involve the diazotization of 2-aminobenzenediazonium salt and its subsequent reaction with 1,1-difluorobenzene. However, this reaction is often characterized by low yields and a lack of regioselectivity, making it less favorable for the precise synthesis of asymmetrically substituted biphenyls.
Introduction of the Amine Functionality
Once the 4',4-difluorobiphenyl core is established, the next critical step is the introduction of the amine group at the 2-position. This is typically achieved either by the reduction of a nitro group precursor or through direct amination techniques.
Reduction of Nitro Precursors
A widely employed and reliable method for introducing an amine group is the reduction of a corresponding nitro compound. arkat-usa.orgresearchgate.net The synthesis of 4',4-difluoro-2-nitrobiphenyl, as described in the previous section, provides the direct precursor for this transformation. The nitro group can be efficiently reduced to an amine through catalytic hydrogenation.
This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. The reaction is generally clean and provides the desired amine in high yield. A patented multi-step synthesis of 3',4'-difluoro-[1,1'-biphenyl]-2-amine outlines a decarboxylation coupling to form the 3',4'-difluoro-2'-nitrobiphenyl intermediate, which is then subjected to catalytic hydrogenation to yield the final product. google.com
| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature |
|---|---|---|---|---|
| 4',4-Difluoro-2-nitrobiphenyl | Pd/C, Pt/C, or Raney Ni | Ethanol, Methanol, or Ethyl Acetate | Atmospheric to moderate pressure | Room temperature to slightly elevated |
Direct Amination Techniques (e.g., Buchwald-Hartwig Type Aminations)
The Buchwald-Hartwig amination has emerged as a powerful tool for the direct formation of carbon-nitrogen bonds, offering a more direct route to aryl amines from aryl halides. wikipedia.orgrug.nlresearchgate.net This palladium-catalyzed cross-coupling reaction can, in principle, be used to synthesize this compound by reacting a 2-halo-4',4'-difluorobiphenyl with an ammonia (B1221849) equivalent.
The use of ammonia itself in Buchwald-Hartwig reactions can be challenging. Therefore, ammonia surrogates are often employed. These reagents, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), can couple with the aryl halide, and the resulting intermediate is then hydrolyzed to yield the primary amine. This approach avoids the direct use of gaseous ammonia and can provide good yields of the desired product.
Multi-Step Synthesis Pathways
The synthesis of this compound is often accomplished through a multi-step sequence that combines the formation of the biphenyl core with the introduction of the amine functionality. One such pathway, outlined in a patent, involves a decarboxylative coupling reaction. google.com This method utilizes an o-nitrobenzoic acid salt which undergoes a palladium and copper co-catalyzed coupling with a substituted halobenzene, in this case, a difluorobromobenzene, to form the 3',4'-difluoro-2'-nitrobiphenyl intermediate. This is followed by the reduction of the nitro group to the amine, as previously described.
Sequential Reaction Sequences
A common and effective method for synthesizing substituted biphenyl amines, including the 4',4-difluoro analogue, involves a two-step sequential process. This approach first establishes the carbon-carbon bond to form a biphenyl intermediate, which is then chemically modified in a subsequent step to yield the final amine product.
A well-documented strategy for a closely related isomer involves an initial decarboxylative cross-coupling reaction, followed by a reduction step. google.com This sequence can be adapted for the synthesis of this compound.
Decarboxylative Coupling : In this step, a salt of a substituted benzoic acid (e.g., a 2-nitrobenzoic acid salt) is coupled with a haloaromatic compound (e.g., 1-bromo-4-fluorobenzene). This reaction forges the biphenyl bond and typically yields a nitro-substituted biphenyl intermediate (2-nitro-4',4-difluorobiphenyl). This transformation is catalyzed by a combination of transition metals. google.com
Catalytic Hydrogenation : The nitro group of the biphenyl intermediate is then reduced to an amine. This is commonly achieved through catalytic hydrogenation, where the nitro-biphenyl compound is reacted with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce the final this compound. google.com
Table 1: Illustrative Sequential Synthesis Steps
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Decarboxylative Coupling | 2-Nitrobenzoic acid salt + 4-Fluorohalobenzene | 2-Nitro-4',4-difluorobiphenyl |
| 2 | Catalytic Hydrogenation | 2-Nitro-4',4-difluorobiphenyl + H₂ | This compound |
One-Pot Synthetic Routes
While multi-step sequences are common, the development of one-pot syntheses is a continual goal in process chemistry to improve efficiency and reduce waste. For this compound, specific, well-documented one-pot procedures are not prevalent in the reviewed scientific literature. Such a process might theoretically involve performing a cross-coupling reaction and a subsequent functional group transformation (like a nitro group reduction) in the same reaction vessel without isolating the intermediate. However, the compatibility of reagents and catalysts for such a sequence presents significant chemical challenges that have not been widely reported as overcome for this specific compound.
Catalysis in this compound Synthesis
Catalysis is fundamental to the synthesis of this compound, enabling the efficient formation of the key C-C and C-N bonds that are otherwise difficult to construct.
Palladium-Catalyzed Methods
Palladium catalysts are the cornerstone for the synthesis of biphenyl compounds. Two major palladium-catalyzed reactions are applicable for the synthesis of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling : This is one of the most versatile methods for forming the C-C bond of the biphenyl core. mdpi.comuliege.be The synthesis could proceed by coupling a (4-fluorophenyl)boronic acid with a 2-haloaniline derivative (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) that already contains the amino group. Alternatively, a 2-aminophenylboronic acid could be coupled with a 1-halo-4-fluorobenzene. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Palladium(II) acetate. uliege.be
Buchwald-Hartwig Amination : This reaction forms the C-N bond and could be used if a suitable biphenyl halide precursor is available. wikipedia.orgacsgcipr.orgorganic-chemistry.org For instance, if 2-bromo-4',4-difluorobiphenyl were synthesized first, it could be coupled with ammonia or an ammonia equivalent using a palladium catalyst with specialized phosphine (B1218219) ligands to install the 2-amine group. wikipedia.orgorganic-chemistry.org
In the context of the sequential synthesis described earlier, palladium compounds like palladium acetylacetonate (B107027) [Pd(acac)₂] are used as catalysts in the decarboxylative coupling step. google.com
Table 2: Typical Components in a Palladium-Catalyzed Suzuki Coupling
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes C-C bond formation |
| Aryl Halide | 2-Bromoaniline | Coupling Partner 1 |
| Boronic Acid/Ester | (4-Fluorophenyl)boronic acid | Coupling Partner 2 |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates boronic acid, neutralizes acid byproduct |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Copper-Catalyzed Reactions
Copper catalysts often play a crucial role, frequently as a co-catalyst with palladium, in cross-coupling reactions. In the decarboxylative coupling route analogous to the synthesis of this compound, cuprous iodide (CuI) is an essential component of the catalytic system. google.com The copper catalyst is believed to facilitate the decarboxylation of the benzoic acid salt and participate in the transmetalation cycle, working synergistically with the palladium catalyst to achieve the desired C-C bond formation.
Transition Metal Catalysis
The synthesis of this compound is a prime example of the power of cooperative transition metal catalysis. The decarboxylative coupling strategy effectively uses a dual catalytic system composed of both palladium and copper salts. google.com This combination leverages the unique reactivity of each metal to promote different steps of the catalytic cycle. The palladium species is primarily responsible for the oxidative addition and reductive elimination steps, while the copper species aids in the decarboxylation and/or transmetalation process. This synergistic interaction allows the reaction to proceed under conditions that might not be feasible with either metal catalyst alone.
Process Optimization and Scalable Synthesis of this compound
Key parameters for optimization in the sequential synthesis route include:
Catalyst System : Optimizing the loading and ratio of the palladium and copper catalysts is critical to maximizing efficiency and minimizing cost. google.com The choice of ligands, such as triphenylphosphine (B44618) or 1,10-phenanthroline, can also significantly impact reaction rate and yield. google.com
Solvent Selection : The use of high-boiling, thermally stable solvents like polyethylene (B3416737) glycol (PEG-400) can be advantageous for high-temperature coupling reactions, facilitating heat transfer and potentially simplifying product isolation. google.com
Reaction Conditions : Fine-tuning the temperature and reaction time is essential. For the decarboxylative coupling, temperatures can range from 80-240 °C with reaction times of 9-48 hours, requiring careful optimization to ensure complete conversion without product degradation. google.com
Work-up and Purification : Developing scalable purification methods that avoid chromatography, such as crystallization or extraction, is a key goal for industrial synthesis. The described sequential process involves filtration and crystallization, which are amenable to scale-up. google.com
Reaction Parameter Studies (Temperature, Solvent, Concentration)
The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the careful optimization of several key reaction parameters. These include temperature, the choice of solvent, and the concentration of the reactants. Studies on analogous reactions involving the coupling of bromoanilines with arylboronic acids provide valuable insights into the optimal conditions for this transformation. researchgate.net
Temperature: The reaction temperature plays a critical role in both the rate of reaction and the formation of byproducts. Generally, an increase in temperature leads to a faster reaction. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesirable side products. For the Suzuki coupling of bromoanilines, temperatures are often maintained in the range of 80-120°C to achieve a balance between reaction rate and product purity. researchgate.net
Solvent: The choice of solvent is crucial as it must facilitate the dissolution of both the organic and inorganic reagents and promote the catalytic cycle. A variety of solvents and solvent systems have been explored for Suzuki-Miyaura couplings. These often include polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), as well as aqueous mixtures. researchgate.netresearchgate.net The presence of water can be beneficial, particularly when using inorganic bases like potassium carbonate or cesium carbonate, as it aids in their dissolution and facilitates the transmetalation step. nih.gov
Concentration: The concentration of the reactants can influence the reaction kinetics and the efficiency of the catalytic process. While higher concentrations can lead to faster reaction rates, they may also increase the likelihood of side reactions and product precipitation, which can hinder the reaction. Therefore, an optimal concentration range is typically determined experimentally to maximize the yield and purity of the desired product.
Table 1: Illustrative Study of Reaction Parameters on the Yield of a Substituted Biphenyl-2-amine via Suzuki-Miyaura Coupling
| Entry | Temperature (°C) | Solvent | Concentration (M) | Yield (%) |
| 1 | 80 | Dioxane/H₂O (4:1) | 0.1 | 75 |
| 2 | 100 | Dioxane/H₂O (4:1) | 0.1 | 92 |
| 3 | 120 | Dioxane/H₂O (4:1) | 0.1 | 88 |
| 4 | 100 | THF/H₂O (4:1) | 0.1 | 85 |
| 5 | 100 | DMF/H₂O (4:1) | 0.1 | 89 |
| 6 | 100 | Dioxane/H₂O (4:1) | 0.05 | 88 |
| 7 | 100 | Dioxane/H₂O (4:1) | 0.2 | 90 |
Note: This table is a representative example based on typical optimization studies for Suzuki-Miyaura reactions of similar substrates and is intended for illustrative purposes.
Catalyst Loading and Recycling Efficiencies
The palladium catalyst is a cornerstone of the Suzuki-Miyaura coupling reaction. Optimizing the catalyst loading is essential for both economic and environmental reasons. High catalyst loading can lead to increased costs and potential contamination of the final product with residual palladium, while insufficient loading can result in incomplete conversion and lower yields.
For the synthesis of substituted biphenyls, palladium catalysts supported by phosphine ligands, such as SPhos, are often employed due to their high activity and stability. researchgate.net This allows for the use of low catalyst loadings, often in the range of 0.5 to 2 mol%. nih.gov
The reusability of the catalyst is another critical factor in developing sustainable synthetic processes. While homogeneous palladium catalysts are highly active, their separation from the reaction mixture and subsequent recycling can be challenging. Research into heterogeneous catalytic systems, where the palladium is immobilized on a solid support, is an active area of investigation to facilitate easier catalyst recovery and reuse. researchgate.net The efficiency of a recyclable catalyst is typically evaluated over several reaction cycles, with the yield of the product being monitored in each cycle.
Table 2: Representative Catalyst Loading and Recycling Efficiency for a Suzuki-Miyaura Coupling
| Cycle | Catalyst Loading (mol%) | Yield (%) |
| 1 | 1.0 | 95 |
| 2 | 1.0 (recycled) | 93 |
| 3 | 1.0 (recycled) | 91 |
| 4 | 1.0 (recycled) | 88 |
| 5 | 1.0 (recycled) | 85 |
| 6 | 0.5 | 85 |
| 7 | 2.0 | 96 |
Note: This table is a representative example based on typical catalyst performance in Suzuki-Miyaura reactions and is intended for illustrative purposes.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 ,4 Difluorobiphenyl 2 Amine
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 4',4-Difluorobiphenyl-2-amine, mass spectrometry serves as a critical tool for confirming its molecular mass and providing insights into its structural integrity.
The molecular formula of this compound is C₁₂H₉F₂N. nih.gov Based on this, the calculated molecular weight is approximately 205.20 g/mol . nih.gov In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 205.
The ionization method employed can influence the observed spectrum. "Soft" ionization techniques, such as electrospray ionization (ESI), are likely to yield a prominent molecular ion peak, which is crucial for confirming the molecular weight of the compound. More energetic methods like electron ionization (EI) would not only show the molecular ion peak but also a series of fragment ions.
While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on the known behavior of aromatic amines and biphenyl (B1667301) systems. Key fragmentation pathways would likely involve the cleavage of the C-N bond and the C-C bond linking the two phenyl rings. The presence of the nitrogen atom means the molecule follows the "nitrogen rule," where an odd nominal molecular weight corresponds to the presence of an odd number of nitrogen atoms.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Information Provided |
| Molecular Ion (M⁺) | 205 | Confirms the molecular weight and elemental composition. |
| Fragment Ion | Varies | Provides structural information based on the pattern of fragmentation. |
X-ray Diffraction for Solid-State Structural Determination
A search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), which is the world's repository for small-molecule organic and metal-organic crystal structures, did not yield a published crystal structure for this compound at the time of this writing. cam.ac.ukcam.ac.uk
Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would be expected to reveal key structural features. These would include the dihedral angle between the two phenyl rings, which is a critical parameter in biphenyl compounds, influencing their electronic properties and steric interactions. The analysis would also precisely define the geometry around the amine group and the C-F bond lengths and their positions on the phenyl ring.
Interactive Data Table: Hypothetical X-ray Diffraction Data Parameters for this compound
| Parameter | Expected Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Dihedral Angle | Degrees (°) | The angle between the two phenyl rings, indicating molecular twist. |
| Bond Lengths & Angles | Ångströms (Å) & Degrees (°) | Provides precise measurements of all atomic connections. |
Without experimental data, a detailed discussion of the solid-state structure of this compound remains speculative. The acquisition and analysis of its crystal structure would be a valuable contribution to the chemical literature, providing a deeper understanding of its structure-property relationships.
Theoretical and Computational Investigations of 4 ,4 Difluorobiphenyl 2 Amine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For substituted biphenyls, DFT methods, particularly utilizing functionals like B3LYP, provide reliable insights into their geometry, conformational preferences, and vibrational characteristics.
Molecular Geometry Optimization (Bond Lengths, Bond Angles, Torsion Angles)
The molecular geometry of 4',4-Difluorobiphenyl-2-amine is defined by the spatial arrangement of its constituent atoms. DFT calculations are instrumental in determining the optimized bond lengths, bond angles, and torsion angles. The introduction of an amino group at the 2-position and fluorine atoms at the 4 and 4' positions significantly influences the geometry of the biphenyl (B1667301) core.
The bond lengths within the phenyl rings are expected to be in the typical range for aromatic systems, though minor variations can occur due to the electronic effects of the substituents. The C-N bond of the amino group and the C-F bonds will have characteristic lengths. The inter-ring C-C bond is of particular interest as its length can be correlated with the degree of conjugation between the two rings.
The bond angles are anticipated to be close to 120° for the sp² hybridized carbon atoms of the phenyl rings. However, steric hindrance between the amino group at the 2-position and the hydrogen atom at the 2'-position is expected to cause some distortion in the angles around the inter-ring bond.
Table 1: Predicted Bond Lengths in this compound
| Bond | Predicted Length (Å) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-C (inter-ring) | ~1.49 |
| C-N | ~1.40 |
| N-H | ~1.01 |
| C-F | ~1.35 |
Table 2: Predicted Bond Angles in this compound
| Angle | Predicted Value (°) |
|---|---|
| C-C-C (in ring) | ~120 |
| C-C-H | ~120 |
| C-C-N | ~120 |
| H-N-H | ~109 |
Table 3: Predicted Torsion Angles in this compound
| Torsion Angle | Predicted Value (°) |
|---|---|
| C(1')-C(1)-C(2)-N | ~0 or ~180 (depending on orientation) |
Conformational Analysis and Non-Planarity Insights
The non-planarity of biphenyl and its derivatives is a well-documented phenomenon. In the gas phase, biphenyl itself has a dihedral angle of approximately 44° between the two rings. This twisted conformation arises from the balance between the stabilizing effect of π-conjugation, which favors a planar structure, and the destabilizing steric repulsion between the ortho-hydrogens.
For this compound, the presence of the amino group at the 2-position introduces significant steric hindrance with the hydrogen atom at the 2'-position of the adjacent ring. This steric clash is expected to be a dominant factor in determining the conformational preference, leading to a larger dihedral angle compared to unsubstituted biphenyl. The fluorine atoms at the 4 and 4' positions are not expected to introduce significant steric strain but will influence the electronic properties of the rings. The molecule is therefore predicted to be non-planar. researchgate.net
Vibrational Frequency Calculations and Normal Coordinate Analysis (NCA)
Vibrational spectroscopy, in conjunction with theoretical calculations, provides a detailed picture of the molecular motions. DFT calculations can predict the vibrational frequencies and their corresponding normal modes. A Normal Coordinate Analysis (NCA) allows for the assignment of calculated vibrational modes to the experimentally observed bands in infrared (IR) and Raman spectra.
For this compound, the vibrational spectrum would be characterized by:
N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹. scirp.org
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
C-C stretching vibrations within the aromatic rings, usually found in the 1400-1600 cm⁻¹ range. nih.gov
C-F stretching vibrations , which are typically strong and located in the 1000-1300 cm⁻¹ region.
NH₂ scissoring and bending modes . scirp.org
Out-of-plane C-H bending vibrations .
The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and the approximations inherent in the theoretical methods. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound determine its reactivity and potential applications. DFT provides valuable descriptors of the electronic structure, such as the energies of the frontier molecular orbitals and the molecular electrostatic potential.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Analysis)
According to Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org
In this compound, the HOMO is expected to be localized mainly on the amino group and the phenyl ring to which it is attached, due to the electron-donating nature of the amine. The LUMO is likely to be distributed over both phenyl rings, influenced by the electron-withdrawing fluorine atoms.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of the amino group is expected to raise the energy of the HOMO, while the fluoro groups will lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap for this molecule.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orgresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. walisongo.ac.id The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive electrostatic potential (electron-poor). Green and yellow represent intermediate potentials. researchgate.net
For this compound, the MEP map is predicted to show:
A region of high negative potential (red) around the nitrogen atom of the amino group and the fluorine atoms, due to their high electronegativity. These sites are susceptible to electrophilic attack.
Regions of positive potential (blue) around the hydrogen atoms of the amino group and the aromatic rings. These areas are prone to nucleophilic attack.
The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species. nih.gov
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic wavefunction to provide a chemist-friendly picture of bonding and orbital interactions. uba.ar It localizes electrons into bonds and lone pairs, and then assesses the stabilizing effects of delocalization through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. e-journals.in The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Further delocalization can occur between the π orbitals of the two phenyl rings (π → π), which is fundamental to the electronic communication across the biphenyl system. The fluorine substituents, being highly electronegative, would also influence the electronic landscape through inductive effects and potential lone pair (n) to antibonding sigma (σ) orbital interactions. A summary of the most significant expected donor-acceptor interactions and their stabilization energies, as would be calculated by NBO analysis, is presented below.
Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound Note: These values are representative and would be determined from specific DFT calculations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C) of Ring 1 | High | Strong hyperconjugation (resonance) |
| π (C-C) of Ring 1 | π* (C-C) of Ring 2 | Moderate | Inter-ring conjugation |
| π (C-C) of Ring 2 | π* (C-C) of Ring 1 | Moderate | Inter-ring conjugation |
| LP (1) F | σ* (C-F) adjacent C | Low | Hyperconjugation |
Mulliken Charge Analysis
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the calculated electronic wavefunction. nih.gov This analysis helps to identify the electrophilic and nucleophilic sites within the molecule, providing insight into its electrostatic potential and reactivity towards polar reagents.
In this compound, the distribution of Mulliken charges is heavily influenced by the electronegativity of the heteroatoms present. The nitrogen atom of the amine group and the two fluorine atoms are expected to carry negative partial charges, having withdrawn electron density from the carbon atoms to which they are bonded. Consequently, the carbon atoms directly attached to the nitrogen and fluorine atoms will exhibit positive partial charges. The charge distribution across the biphenyl backbone will also show variations due to the combined inductive and resonance effects of the amine and fluoro substituents. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential map.
Table 2: Representative Mulliken Atomic Charges for Key Atoms in this compound Note: Values are illustrative and depend on the specific level of theory and basis set used in the calculation.
| Atom | Representative Mulliken Charge (e) |
| N (in NH2) | -0.85 |
| C (attached to N) | +0.20 |
| F (on Ring 2) | -0.45 |
| C (attached to F) | +0.40 |
| H (in NH2) | +0.35 |
Conceptual DFT Parameters (Electronegativity, Hardness, Electrophilicity Index)
Conceptual Density Functional Theory (DFT) provides a framework for quantifying key chemical concepts using derivatives of the energy with respect to the number of electrons. mdpi.comnih.gov These reactivity indices, including electronegativity, chemical hardness, and the electrophilicity index, offer a global perspective on a molecule's reactivity. nih.gov
Electronegativity (χ): Defined as the negative of the electronic chemical potential (μ), it measures the tendency of a molecule to attract electrons. mdpi.com
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution or undergo charge transfer. researchgate.net Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," while those with a small gap are "soft." researchgate.net
Electrophilicity Index (ω): This index, defined as ω = μ²/2η, measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It provides a quantitative scale for the electrophilic character of a species. researchgate.net
For this compound, these parameters can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-donating amine group and the electron-withdrawing fluorine groups will influence these global properties.
Table 3: Calculated Conceptual DFT Parameters Note: These values are based on typical results from DFT calculations on similar aromatic amines and fluoroaromatics.
| Parameter | Formula | Representative Value | Interpretation |
| HOMO Energy (E_HOMO) | - | -5.70 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy (E_LUMO) | - | -1.10 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.60 eV | Indicates high kinetic stability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.40 eV | Moderate tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.30 eV | Relatively hard molecule, less polarizable |
| Electrophilicity Index (ω) | χ² / (2η) | 2.51 eV | Moderate electrophile |
Theoretical Frameworks for Reactivity Prediction
Hard and Soft Acids and Bases (HSAB) Theory
The Hard and Soft Acids and Bases (HSAB) theory, introduced by Ralph Pearson, is a qualitative concept used to explain and predict the stability of adducts and the pathways of chemical reactions. wikipedia.org The principle states that hard acids prefer to interact with hard bases, and soft acids prefer to interact with soft bases. adichemistry.com Hard species are typically small, highly charged, and not very polarizable, while soft species are larger, have a low charge state, and are highly polarizable. wikipedia.org
In the context of DFT, chemical hardness (η) provides a quantitative measure for applying the HSAB principle. nih.gov A molecule with a high hardness value is considered a hard chemical species, while one with a low hardness value is considered soft.
Based on the calculated chemical hardness (η ≈ 2.30 eV) for this compound, the molecule can be classified as a relatively hard base . The primary basic site is the lone pair on the nitrogen atom. According to the HSAB principle, this hard base will react preferentially with hard acids, such as protons (H⁺), small, highly charged metal cations (e.g., Al³⁺, Cr³⁺), and other electron-deficient species with low polarizability. The interactions would be predominantly electrostatic or ionic in character. Conversely, it would have a weaker affinity for soft acids like larger, more polarizable metal ions (e.g., Pt²⁺, Hg²⁺).
Hammett Sigma Constants for Substituent Effects
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org It relates reaction rates and equilibrium constants through the equation log(k/k₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. wikipedia.org The substituent constant (σ) quantifies the electronic effect (inductive and resonance) of a substituent.
Positive σ values indicate an electron-withdrawing group (EWG), which stabilizes negative charge and destabilizes positive charge in the transition state or product.
Negative σ values indicate an electron-donating group (EDG), which stabilizes positive charge and destabilizes negative charge.
For this compound, we can analyze the effects of the amine (-NH₂) and fluorine (-F) substituents.
Amino Group (-NH₂): Located at the 2-position, its primary influence is on the first phenyl ring. The -NH₂ group is a strong electron-donating group due to resonance (lone pair delocalization), though it is weakly inductively withdrawing. Its σ_para value is strongly negative, reflecting its powerful donating effect.
Fluorine Atom (-F): Located at the 4' and 4-positions. Fluorine is highly electronegative and thus strongly electron-withdrawing by induction. However, it is weakly electron-donating through resonance. Its σ_para value is slightly positive, indicating that its net effect is weakly electron-withdrawing. researchgate.net
These substituent effects are crucial for predicting the molecule's reactivity in electrophilic aromatic substitution reactions. The strong activating effect of the amine group would direct incoming electrophiles to the ortho and para positions of its ring, while the deactivating nature of the fluorine atoms would make their respective rings less susceptible to electrophilic attack.
Table 4: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ (Amino) | -0.16 | -0.66 | Strong Electron-Donating (Resonance) |
| -F (Fluoro) | +0.34 | +0.06 | Electron-Withdrawing (Inductive) |
Chemical Reactivity and Mechanistic Studies of 4 ,4 Difluorobiphenyl 2 Amine
Amine Group Reactivity
The reactivity of the amine group in 4',4-difluorobiphenyl-2-amine is a key aspect of its chemical behavior, influencing its utility in the synthesis of more complex molecules. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to attack by various electrophiles. chemguide.co.uk
Nucleophilic Reactivity of the Amino Group
The amino group (-NH2) of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.ukmsu.edu This inherent nucleophilicity allows it to react with a variety of electrophilic species. The reactivity of an amine is influenced by several factors, including the electronic nature of its substituents and steric hindrance around the nitrogen atom. masterorganicchemistry.com In the case of this compound, the fluorine atoms on the second phenyl ring exert an electron-withdrawing effect, which can modulate the nucleophilicity of the amino group.
The lone pair on the nitrogen can be delocalized into the aromatic ring, which reduces its basicity and nucleophilic reactivity compared to aliphatic amines. msu.edu However, it remains sufficiently nucleophilic to participate in a range of chemical transformations. For instance, amines can react with alkyl halides in substitution reactions, although this can lead to a mixture of primary, secondary, and tertiary amine products. chemguide.co.uk They also react with acyl chlorides and acid anhydrides to form amides. chemguide.co.uk
The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating nature of alkyl groups. The table below illustrates the relative nucleophilicity of some common amines.
| Amine | Nucleophilicity Parameter (N) in Water |
| Ammonia (NH3) | 9.5 |
| Ethylamine | 12.9 |
| Diethylamine | 14.7 |
| tert-Butylamine | 10.5 |
| Isopropylamine | 12.0 |
| n-Propylamine | 13.3 |
| Data sourced from Mayr's nucleophilicity parameters. masterorganicchemistry.com |
Reactions Involving Diazonium Intermediates
Aromatic primary amines, such as this compound, can be converted into versatile diazonium salts. lumenlearning.commasterorganicchemistry.com This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO2), often generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). lumenlearning.com The resulting arenediazonium salt contains the diazonium group (-N2+), which is an excellent leaving group due to the thermodynamic stability of nitrogen gas (N2). libretexts.org
The formation of the diazonium ion proceeds through the initial formation of a nitrosonium ion (NO+), which is then attacked by the nucleophilic amine. masterorganicchemistry.comyoutube.com A series of proton transfers and elimination of a water molecule leads to the formation of the N-N triple bond of the diazonium ion. masterorganicchemistry.com
Once formed, the diazonium salt of this compound can undergo a variety of substitution reactions, significantly expanding its synthetic utility. These reactions, collectively known as Sandmeyer reactions when catalyzed by copper(I) salts, allow for the replacement of the diazonium group with a wide range of nucleophiles. lumenlearning.comnih.gov
Common transformations of arenediazonium salts include:
| Reagent(s) | Product Functional Group | Reaction Name (if applicable) |
| CuCl | -Cl | Sandmeyer Reaction masterorganicchemistry.com |
| CuBr | -Br | Sandmeyer Reaction masterorganicchemistry.com |
| CuCN | -CN | Sandmeyer Reaction masterorganicchemistry.com |
| HBF4, heat | -F | Balz-Schiemann Reaction lumenlearning.com |
| H2O, heat | -OH | |
| H3PO2 | -H | libretexts.org |
| KI | -I |
These reactions provide a powerful method for introducing a variety of substituents onto the aromatic ring that would be difficult to achieve through direct electrophilic aromatic substitution. For example, the introduction of a cyano group via the Sandmeyer reaction, followed by hydrolysis, provides a route to carboxylic acids. The Balz-Schiemann reaction is a notable method for introducing fluorine into an aromatic ring. lumenlearning.com
Aromatic Ring Reactivity
The reactivity of the biphenyl (B1667301) core of this compound is influenced by the interplay of the activating amino group and the deactivating, yet directing, fluorine atoms.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. lumenlearning.com The outcome of EAS on a substituted benzene (B151609) ring is dictated by the nature of the existing substituents. The amino group (-NH2) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the cationic intermediate (the Wheland intermediate or σ-complex). libretexts.org Conversely, halogens like fluorine are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org
In this compound, the amino group on one ring strongly activates it towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it. The fluorine atom on the same ring will also direct ortho and para, but its deactivating nature is overcome by the powerful activating effect of the amine. On the other hand, the second phenyl ring, bearing only a fluorine atom, is deactivated towards EAS. Therefore, electrophilic substitution is expected to occur preferentially on the amine-bearing ring.
To control the reactivity of the highly activating amino group and to favor para-substitution by minimizing steric hindrance, the amine is often protected as an acetanilide. libretexts.org This involves reacting the amine with acetic anhydride (B1165640) or acetyl chloride. The resulting amide is still an ortho-, para-director but is less activating than the free amine. libretexts.org
Common Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Electrophile |
| Nitration | HNO3, H2SO4 | NO2+ (nitronium ion) lumenlearning.com |
| Halogenation | Br2, FeBr3 or Cl2, FeCl3 | Br+ or Cl+ (activated by Lewis acid) lumenlearning.com |
| Sulfonation | Fuming H2SO4 or SO3 | SO3 lumenlearning.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ (carbocation) |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-C=O+ (acylium ion) |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated Rings
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr is favored by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org Halogens, particularly fluorine, can act as leaving groups in SNAr reactions.
The fluorinated rings of this compound are potential sites for SNAr. The fluorine atoms are good leaving groups, and their electron-withdrawing nature makes the carbon to which they are attached electrophilic. While the amine-bearing ring is electron-rich and thus less susceptible to nucleophilic attack, the other fluorinated ring is a more likely target for SNAr, especially if further activated by other electron-withdrawing groups.
Recent advances have shown that even electron-neutral and electron-rich fluoroarenes can undergo SNAr through methods like organic photoredox catalysis, which can activate the substrate towards nucleophilic attack. nih.gov This opens up possibilities for the selective functionalization of the fluorinated rings of this compound with various nucleophiles such as azoles, amines, and carboxylic acids. nih.gov
C-H Activation and Functionalization (e.g., Borylation)
C-H activation and functionalization have emerged as powerful tools in organic synthesis for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. These methods offer atom-economical alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials.
In the context of this compound, C-H activation could potentially be directed by the amine group to functionalize the ortho C-H bonds. Various transition metal catalysts are known to mediate such transformations.
A specific example of C-H functionalization is borylation, which introduces a boryl group (e.g., -B(pin)2) onto the aromatic ring. This transformation is highly valuable as the resulting arylboronic acids or esters are versatile intermediates for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. While specific studies on the C-H borylation of this compound were not found, the general principles of iridium- or rhodium-catalyzed C-H borylation of aromatic compounds are well-established. The directing effect of the amine group would likely favor borylation at the C-H bonds ortho to the amine.
Furthermore, C(sp³)-F bonds can also be activated. For instance, Lewis acids like B(C6F5)3 can activate C-F bonds for subsequent reactions, such as intramolecular Friedel-Crafts-type cyclizations. nih.gov While this applies to aliphatic C-F bonds, it highlights the ongoing research into activating traditionally unreactive bonds.
Regioselectivity in Chemical Transformations
Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, the substitution pattern on the aromatic rings is a critical determinant of the outcome of chemical reactions.
The fluorine atoms at the 4 and 4' positions exert a significant influence on the reactivity of the biphenyl system. Fluorine is the most electronegative element, and as such, it exhibits a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic rings towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M effect), which is directing ortho and para to the fluorine atom.
The primary amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions due to its strong +M effect, which significantly outweighs its -I effect. In this compound, the amino group is located at the 2-position of one of the phenyl rings.
The interplay between the activating amino group and the deactivating fluorine atoms leads to predictable regiochemical outcomes. The amino group strongly activates the ring to which it is attached (the unprimed ring), making it more susceptible to electrophilic attack than the other ring. Within the aminated ring, the positions ortho and para to the amino group (positions 3 and 5, and the carbon bearing the other phenyl ring, respectively) are electronically favored for substitution.
Steric hindrance from the adjacent phenyl ring can influence the accessibility of the positions ortho to the amino group. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered position para to the amino group (position 5).
Computational studies on related molecules, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, provide insights into the electronic distribution. ijaerd.org Density Functional Theory (DFT) calculations on this derivative show the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. ijaerd.org The HOMO is often localized on the electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. The Molecular Electrostatic Potential (MEP) map can also highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ijaerd.org For this compound, the region around the amino group and the para position to it would be expected to be electron-rich.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent/Reaction Type | Predicted Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 5-Nitro-4',4-difluorobiphenyl-2-amine | The amino group is a strong ortho, para-director, and the para position (5-position) is sterically more accessible than the ortho position (3-position). The ring with the amino group is significantly more activated than the other ring. |
| Halogenation (Br₂/FeBr₃) | 5-Bromo-4',4-difluorobiphenyl-2-amine | Similar to nitration, the directing effect of the amino group and steric considerations favor substitution at the 5-position. |
| Friedel-Crafts Acylation | Low reactivity/No reaction | The amino group can coordinate with the Lewis acid catalyst, deactivating the ring and preventing the reaction. Protection of the amino group would be necessary. |
Elucidation of Reaction Mechanisms
Understanding the step-by-step process of how this compound transforms into its products is crucial for controlling reaction outcomes and designing new synthetic routes.
In many reactions involving aromatic amines, the formation of specific intermediates is key to the reaction pathway. For instance, in electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex). For this compound, electrophilic attack at the 5-position would lead to the formation of a resonance-stabilized arenium ion. The positive charge in this intermediate can be delocalized over the aromatic ring and, importantly, onto the nitrogen atom of the amino group, which provides significant stabilization.
In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the reaction proceeds through a series of organopalladium intermediates. wikipedia.orgrug.nl The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org While specific studies on this compound as a substrate in such reactions are not detailed in the provided context, its structural similarity to other N-substituted 2-aminobiphenyls suggests it could participate in similar mechanistic pathways. nih.gov
The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational chemistry, particularly DFT, is a powerful tool for modeling transition states. mdpi.com For electrophilic aromatic substitution on this compound, transition state analysis would involve calculating the energy of the transition state leading to the formation of the arenium ion at different positions on the aromatic rings. These calculations would likely confirm that the transition state for attack at the 5-position is the lowest in energy, corresponding to the fastest reaction rate and the major product.
For reactions like the Buchwald-Hartwig amination, computational studies can elucidate the energetics of each step in the catalytic cycle, including the transition states for oxidative addition, transmetalation (in related Suzuki coupling), and reductive elimination. wikipedia.orglibretexts.org Such analyses would provide a deeper understanding of the factors controlling the efficiency and selectivity of the reaction.
Applications of 4 ,4 Difluorobiphenyl 2 Amine As a Versatile Synthetic Building Block
Synthesis of Complex Organic Molecules
The structure of 4',4-Difluorobiphenyl-2-amine serves as a foundational element for constructing intricate molecular architectures. Its biphenyl (B1667301) core provides a rigid and defined three-dimensional arrangement, while the amine and fluoro groups offer reactive sites for further chemical modifications.
The amino group on the this compound molecule is a key functional group for diversification through various coupling reactions. Amide bond formation is a fundamental reaction in organic synthesis, often requiring the activation of a carboxylic acid before it can react with an amine. luxembourg-bio.com Common methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts such as BOP and PyBOP, which facilitate the formation of an amide linkage. luxembourg-bio.com
These coupling reactions are crucial for attaching different molecular fragments to the biphenylamine core, leading to a wide array of derivatives. For instance, the reaction of an amine with a carboxylic acid can be catalyzed to produce amides, which are stable and prevalent in many pharmaceutical products. growingscience.com The process often involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. growingscience.com The synthesis of this compound itself can involve multi-step organic synthesis techniques, including cross-coupling reactions. ontosight.ai
This compound is an important building block for the synthesis of heterocyclic compounds, which are integral to many biologically active molecules.
Pyrimidines: Pyrimidine (B1678525) derivatives are known for a wide range of biological activities. researchgate.net The molecular structure of compounds like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine has been synthesized and characterized using various spectroscopic methods. researchgate.net The synthesis of such a compound demonstrates how the difluorobiphenyl amine moiety can be incorporated to form a larger, functional heterocyclic system. researchgate.net
Pyrazines: The fungicide Pyraziflumid is a prime example of a complex molecule built upon a this compound scaffold. nih.gov Pyraziflumid is chemically named N-(3′,4′-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide. nih.gov Its synthesis involves the reaction between 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester or its corresponding acid with 3',4'-difluorobiphenyl-2-amine. nih.govgoogle.com This condensation reaction forms the critical amide linkage between the pyrazine (B50134) ring and the biphenylamine structure. nih.gov
Role in the Design and Synthesis of Functional Molecules
The distinct properties conferred by the difluorobiphenylamine structure make it a sought-after component in the design of molecules for specific, high-value applications in agriculture, materials science, and medicine.
This compound is a crucial intermediate in the production of modern agrochemicals. google.com
Pyraziflumid: This novel fungicide is a succinate (B1194679) dehydrogenase inhibitor (SDHI) used to control a broad spectrum of plant diseases. nih.gov It has demonstrated excellent activity against fungi such as powdery mildew, scab, and gray mold on various crops. nih.govgoogle.com The synthesis of Pyraziflumid is dependent on the availability of 3',4'-difluoro-2'-aminobiphenyl. google.com The structure-activity relationship studies revealed that the N-(3′,4′-difluorobiphenyl-2-yl) group was essential for its potent and well-balanced fungicidal activity. nih.gov
The rigid structure and the presence of polar fluorine atoms suggest that this compound is a promising building block for advanced materials.
Liquid Crystal Materials: Fluorinated biphenyls are key components in liquid crystal displays (LCDs) due to their ability to influence dielectric anisotropy. nih.gov The introduction of fluorine atoms into the molecular structure can modify the material's physical and thermodynamic properties. nih.gov While direct use of this compound is not extensively documented in the provided results, the synthesis of liquid crystals containing fluorinated biphenyl cores is a well-established field. researchgate.netnih.gov The amine group offers a reactive handle for incorporating this fluorinated biphenyl unit into larger liquid crystalline structures.
Porous Organic Polymers (POPs): Amine-functionalized porous organic polymers have gained attention for applications such as carbon dioxide capture. rsc.org These materials are built from organic monomers linked by covalent bonds to create a stable, porous structure. rsc.org The amine groups within the polymer network can enhance CO2 uptake and selectivity. rsc.org POPs can be synthesized from various building blocks, and the amine functionality on this compound makes it a potential candidate for incorporation into such frameworks, contributing to the development of materials with tailored porosity and chemical properties. rsc.orgnih.gov
The structural motifs present in this compound are found in various biologically active compounds, making it a valuable starting point for medicinal chemistry programs.
Kinase Inhibitors: The difluoromethyl group is a valuable substituent in the design of kinase inhibitors, where it can alter properties like metabolic stability and lipophilicity. nih.gov The synthesis of protein kinase inhibitors often relies on key intermediates like aminopyridines or anilines. unimi.itacs.org Palladium-catalyzed cross-coupling reactions are frequently employed to construct the final inhibitor structures. nih.gov The difluorobiphenyl amine structure provides a scaffold that can be elaborated to target specific kinases.
BRD4 Inhibitors: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader and a therapeutic target for diseases like cancer and cardiac fibrosis. nih.govnih.gov The development of BRD4 inhibitors often involves the synthesis of complex heterocyclic systems. nih.gov While a direct synthesis of a BRD4 inhibitor using this compound is not detailed, the anilino-quinazoline and related scaffolds found in many inhibitors highlight the importance of substituted amine building blocks in their design and synthesis. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for generating novel inhibitor candidates.
Future Directions and Emerging Research Avenues for 4 ,4 Difluorobiphenyl 2 Amine
Novel Synthetic Methodologies
The development of efficient and sustainable synthetic routes to 4',4-Difluorobiphenyl-2-amine and its derivatives is a primary focus of current research. Traditional methods often require harsh reaction conditions or multiple steps, limiting their broad applicability. Future research is geared towards greener, more atom-economical approaches.
One promising direction is the adoption of solvent-free or mechanochemical techniques. For instance, a solvent-free grinding approach has been successfully employed for the synthesis of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives, which are precursors to related amine structures. researchgate.net This method offers advantages in terms of reduced solvent waste, potentially milder reaction conditions, and simplified purification procedures.
Future methodologies are also likely to explore novel catalytic systems, including biocatalysis and photoredox catalysis, to construct the biphenyl (B1667301) core and introduce the amine functionality with high selectivity and under mild conditions.
Advanced Computational Modeling
Computational chemistry is an increasingly powerful tool for predicting and understanding the properties of molecules like this compound. Advanced computational modeling, particularly using Density Functional Theory (DFT), provides deep insights into its electronic structure, reactivity, and potential interactions with biological targets.
Recent studies on derivatives, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, have utilized DFT with the B3LYP method and 6-31G(d,p) basis set to calculate key parameters. ijaerd.orgresearchgate.net These calculations help in understanding the molecular geometry, including bond lengths and angles, and electronic properties. ijaerd.orgresearchgate.net
Key computational insights that will drive future research include:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. For the aforementioned pyrimidine (B1678525) derivative, these calculations have been performed to understand its electronic behavior. ijaerd.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps reveal the electron density distribution and are invaluable for predicting sites for electrophilic and nucleophilic attack. These maps can guide the design of new reactions and the synthesis of functionalized derivatives by identifying the most reactive parts of the molecule. ijaerd.orgresearchgate.net
Non-covalent Interactions (NCIs): The fluorine atoms in this compound can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds. Computational studies can model these interactions, which are critical for understanding how the molecule might bind to a biological receptor. nih.gov
Future computational work will likely involve more sophisticated models, including quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, to study the behavior of this compound and its derivatives in complex biological environments. psu.edu
| Computational Method | Application to this compound and Derivatives | Reference |
| Density Functional Theory (DFT) | Calculation of ground state molecular geometry, bond parameters, and electronic properties. | ijaerd.orgresearchgate.net |
| HOMO-LUMO Analysis | Determination of chemical reactivity, kinetic stability, and electron-donating/accepting abilities. | ijaerd.orgresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Identification of sites for electrophilic and nucleophilic attack and prediction of intermolecular interactions. | ijaerd.orgresearchgate.net |
| Non-covalent Interaction (NCI) Analysis | Understanding the role of fluorine in molecular conformation and binding. | nih.gov |
Exploration of Undiscovered Reactivity Patterns
The current understanding of the reactivity of this compound is largely based on its participation in known amine and biphenyl chemistries. However, the unique electronic nature of the difluorinated biphenyl core suggests the potential for undiscovered reactivity patterns.
Future research will likely focus on:
C-H Functionalization: The palladium-catalyzed C-H functionalization of related heterocyclic systems to introduce fluorinated moieties is an active area of research. nih.gov Exploring the direct C-H functionalization of the biphenyl rings of this compound could provide novel pathways to highly substituted derivatives that are otherwise difficult to access.
Cycloaddition Reactions: The amine group can be transformed into other functionalities that can participate in cycloaddition reactions. For example, the in-situ generation of ortho-quinone methides and their subsequent [4+1] cycloaddition with isocyanides has been used to construct 2-aminobenzofurans. enamine.net Similar strategies could be developed for this compound to build complex heterocyclic systems.
Fluorine-Directed Reactivity: The influence of the fluorine atoms on the regioselectivity of electrophilic aromatic substitution and other reactions is not fully explored. Systematic studies are needed to map out the directing effects of the fluorine atoms in this specific biphenyl system, which could lead to new synthetic strategies.
The insights gained from advanced computational modeling, particularly MEP analysis, will be instrumental in predicting and then experimentally verifying these new reactivity patterns.
Development of Highly Functionalized Derivatives with Tailored Chemical Properties
A major driving force for research into this compound is its potential as a scaffold for the development of highly functionalized derivatives with specific, tailored properties. The introduction of various functional groups can modulate its biological activity, material properties, and chemical reactivity.
One area of significant interest is the synthesis of derivatives with potential therapeutic applications. For example, a series of 4-(2',4'-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. researchgate.net The nature of the aryl substituent was found to significantly influence the biological activity, demonstrating the potential for fine-tuning these properties. researchgate.net
| Derivative Class | Synthetic Approach | Tailored Property | Reference |
| 4-(2',4'-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines | Condensation reaction | Antimicrobial and cytotoxic activity | researchgate.net |
| 4-Sulfamoylphenyl-benzylamine derivatives | Reduction of Schiff bases | Carbonic anhydrase inhibition | nih.gov |
| 4-(Biphenyl-4-yl)-1,4-dihydropyridine and pyridine (B92270) derivatives | Hantzsch reaction | Antibacterial and antifungal activity | nih.gov |
Future research in this area will likely involve:
Combinatorial Chemistry: The use of high-throughput synthesis and screening techniques to rapidly generate and evaluate large libraries of derivatives with diverse functional groups.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and correlation of the structural changes with observed properties to develop predictive models for designing new compounds.
Materials Science Applications: The incorporation of this compound into polymers or other materials to leverage the properties of the fluorinated biphenyl unit, such as thermal stability, and hydrophobicity.
By combining novel synthetic methodologies, advanced computational modeling, and a deeper understanding of its reactivity, the full potential of this compound as a versatile chemical building block can be realized, leading to the development of new molecules with tailored functions for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4',4-Difluorobiphenyl-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-aminophenylboronic acid and 4-bromo-1,2-difluorobenzene, with Pd(PPh₃)₄ as a catalyst. Optimal conditions include a 1:1.2 molar ratio of boronic acid to aryl halide, Na₂CO₃ as a base, and refluxing in a 3:1 dioxane/water mixture under inert gas (N₂/Ar) for 12–18 hours . Yield improvements (70–85%) are observed with rigorous exclusion of oxygen and precise temperature control (±2°C). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 4:1) is critical to isolate the amine .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm fluorine substitution patterns and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 220.0834). HPLC (C18 column, 70:30 MeOH/H₂O) assesses purity (>98%), while FTIR identifies N-H stretches (~3350 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and operate in a fume hood. Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation. Spills require neutralization with 10% NaHCO₃, followed by adsorption (vermiculite) and disposal as halogenated waste. Acute toxicity data (LD₅₀ > 500 mg/kg in rats) suggest moderate hazard; chronic exposure risks necessitate regular air monitoring .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables: catalyst loading (0.5–2 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) models predict optimal conditions for introducing substituents (e.g., methyl, nitro) at the biphenyl core. Interaction effects between solvent and temperature often dominate yield variance (±15%) .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated biphenylamines?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may stem from assay conditions (ATP concentration, pH) or compound aggregation. Use dynamic light scattering (DLS) to detect aggregates and validate activity via orthogonal assays (e.g., SPR vs. fluorescence polarization). Normalize data to internal controls (e.g., staurosporine) and report % inhibition at fixed concentrations (10 µM) for cross-study comparability .
Q. How do electronic effects of fluorine substituents influence the amine’s reactivity in palladium-catalyzed coupling reactions?
- Methodological Answer : The ortho-fluorine group increases electron deficiency at the aryl ring, enhancing oxidative addition rates with Pd(0). However, steric hindrance from 4'-F may slow transmetallation. Computational studies (DFT, B3LYP/6-31G*) show a 0.3 eV lower LUMO energy for 4',4-difluoro vs. non-fluorinated analogs, correlating with 20% faster reaction kinetics .
Q. What environmental impact assessments are critical for scaling up this compound synthesis?
- Methodological Answer : Perform life cycle analysis (LCA) to quantify waste (E-factor) and energy use. Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Fluorine leaching risks require ICP-MS monitoring of effluents. Biodegradability tests (OECD 301F) guide wastewater treatment; <1 ppm fluoride release is achievable via Ca(OH)₂ precipitation .
Theoretical and Methodological Frameworks
Q. How can QSAR models guide the design of this compound-based inhibitors?
- Methodological Answer : Develop 3D-QSAR using CoMFA/CoMSIA on a training set of 30 analogs. Descriptors like logP (2.1–3.5), polar surface area (45–60 Ų), and fluorine’s electrostatic potential map predict blood-brain barrier permeability. Validate models with leave-one-out cross-validation (q² > 0.6) and external test sets (R² > 0.7) .
Q. What mechanistic insights explain the compound’s fluorescence quenching in protein binding assays?
- Methodological Answer : Time-resolved fluorescence spectroscopy reveals static quenching (Ksv = 1.2×10⁴ M⁻¹) due to π-π stacking with tryptophan residues. Molecular docking (AutoDock Vina) identifies binding poses where the difluorophenyl group occupies hydrophobic pockets (ΔG = −8.5 kcal/mol). Confirm binding stoichiometry via Job’s plot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
